3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione
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Overview
Description
3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione is a heterocyclic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes an oxygen atom and two nitrogen atoms within the spirocyclic framework.
Preparation Methods
The synthesis of 3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione typically involves a multi-step process. One common synthetic route includes the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, followed by reaction with hydrazine hydrate to form pyrazolecarbohydrazide derivatives. These intermediates undergo intramolecular cyclization upon treatment with hydrochloric acid and acetic acid mixture to yield the desired spirocyclic compound . Industrial production methods may vary, but they generally follow similar principles of cycloaddition and cyclization reactions.
Chemical Reactions Analysis
3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include hydrazine hydrate, hydrochloric acid, and acetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione can be compared with other similar spirocyclic compounds, such as:
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride These compounds share similar spirocyclic frameworks but differ in their specific substituents and functional groups, which can lead to differences in their chemical and biological properties .
Properties
CAS No. |
141397-15-1 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-13(18-14-9)8-11(16)15(12(13)17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
PWHKUGILSNZURL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2(C1)CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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